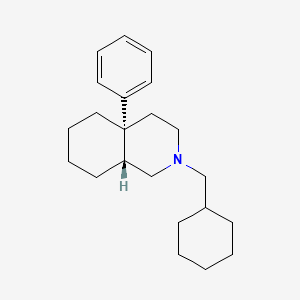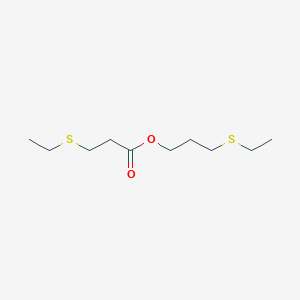
3-(Ethylsulfanyl)propyl 3-(ethylsulfanyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Ethylsulfanyl)propyl 3-(ethylsulfanyl)propanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers. This particular compound features two ethylsulfanyl groups attached to a propyl chain, making it unique in its structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)propyl 3-(ethylsulfanyl)propanoate typically involves the esterification of 3-(ethylsulfanyl)propanoic acid with 3-(ethylsulfanyl)propanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the ethylsulfanyl groups are converted to sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium ethoxide can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Ethylsulfanyl)propyl 3-(ethylsulfanyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ethylsulfanyl groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism by which 3-(Ethylsulfanyl)propyl 3-(ethylsulfanyl)propanoate exerts its effects involves interactions with specific molecular targets. The ethylsulfanyl groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which may further interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity smell, used in flavorings and perfumes.
Isopropyl butyrate: An ester with a similar structure but different alkyl groups.
Uniqueness
3-(Ethylsulfanyl)propyl 3-(ethylsulfanyl)propanoate is unique due to the presence of ethylsulfanyl groups, which impart distinct chemical and physical properties. These groups can participate in specific reactions and interactions that are not possible with simpler esters like ethyl acetate or methyl butyrate.
Eigenschaften
CAS-Nummer |
54732-85-3 |
|---|---|
Molekularformel |
C10H20O2S2 |
Molekulargewicht |
236.4 g/mol |
IUPAC-Name |
3-ethylsulfanylpropyl 3-ethylsulfanylpropanoate |
InChI |
InChI=1S/C10H20O2S2/c1-3-13-8-5-7-12-10(11)6-9-14-4-2/h3-9H2,1-2H3 |
InChI-Schlüssel |
CWSIDLVZHJKUTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCCCOC(=O)CCSCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


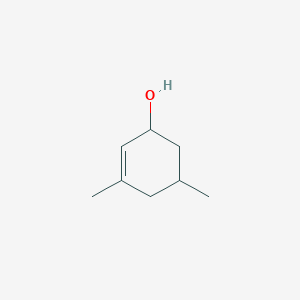
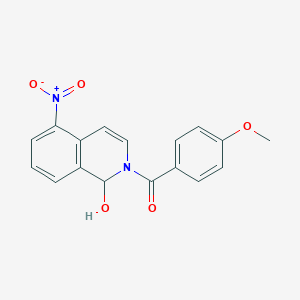
![Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane](/img/structure/B14647001.png)
![Pyrido[4,3-g]isoquinoline](/img/structure/B14647004.png)
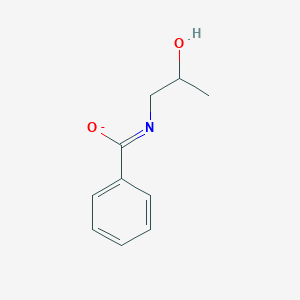
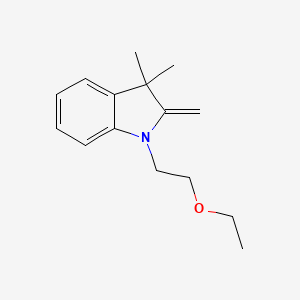
![2-[(But-3-yn-2-yloxy)methyl]oxirane](/img/structure/B14647015.png)
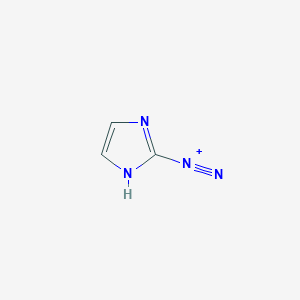


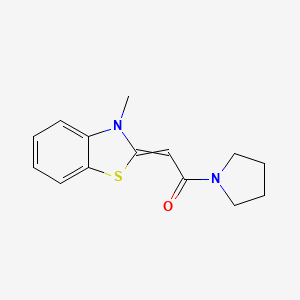
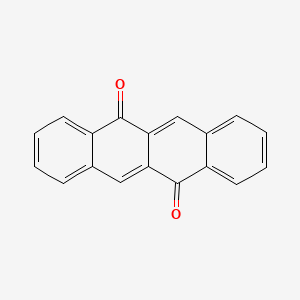
![Diethyl [3-(trimethoxysilyl)propyl]phosphonate](/img/structure/B14647040.png)
